(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(trideuteriomethyl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol
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Overview
Description
(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(trideuteriomethyl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol is a complex organic compound characterized by its unique stereochemistry and deuterium substitution. This compound belongs to the class of cyclopenta[a]phenanthrenes, which are known for their structural complexity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(trideuteriomethyl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Key steps may include:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization reactions.
Deuterium Incorporation: Introduction of deuterium atoms at specific positions using deuterated reagents.
Functional Group Modifications: Introduction of hydroxyl groups and methyl groups through selective functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxidation state of specific functional groups.
Substitution: Substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as its interaction with enzymes or receptors.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry
In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(trideuteriomethyl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Cyclopenta[a]phenanthrene Derivatives: Compounds with similar core structures but different substituents.
Deuterated Compounds: Compounds with deuterium atoms incorporated at specific positions.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and deuterium substitution, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C20H34O2 |
---|---|
Molecular Weight |
309.5 g/mol |
IUPAC Name |
(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(trideuteriomethyl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H34O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h13-17,21-22H,4-12H2,1-3H3/t13-,14-,15-,16+,17+,18+,19+,20+/m1/s1/i3D3 |
InChI Key |
QGKQXZFZOIQFBI-QXPKZAGQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C)O)C)O |
Origin of Product |
United States |
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